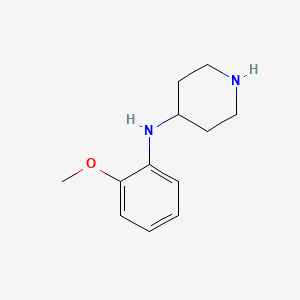

N-(2-methoxyphenyl)piperidin-4-amine

Description

Contextualization of N-(2-methoxyphenyl)piperidin-4-amine within Amine and Heterocyclic Chemistry

From a chemical classification standpoint, this compound is a heterocyclic amine. wikipedia.org The core of its structure is a piperidine (B6355638) ring, which is a six-membered saturated heterocycle containing one nitrogen atom. wikipedia.org This ring structure is further substituted at two positions.

The compound features a secondary amine group at the 4-position of the piperidine ring, where a nitrogen atom is bonded to a hydrogen and two carbon atoms. Additionally, the nitrogen atom of this amine group is attached to a 2-methoxyphenyl group. This N-aryl substitution categorizes the molecule as an N-aryl-4-aminopiperidine derivative. The presence of amine functionalities allows the compound to participate in various chemical reactions, including acting as a nucleophile or a base. evitachem.com

Importance of Piperidine Scaffolds in Contemporary Medicinal Chemistry and Chemical Biology

The piperidine scaffold is one of the most significant and frequently utilized heterocyclic structures in the field of drug discovery and development. ijnrd.org Piperidine and its derivatives are integral components in a vast number of pharmaceuticals, including more than 70 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The prevalence of the piperidine ring in medicinal chemistry stems from its versatile properties. Incorporating this scaffold into a molecule can advantageously modulate key physicochemical properties such as lipophilicity and metabolic stability. uni.lu This structural element is found in drugs targeting a wide spectrum of diseases and conditions. ijnrd.org Piperidine derivatives have been successfully developed as central nervous system (CNS) modulators, anticancer agents, analgesics, antihistamines, and anticoagulants. nih.gov The ability of the piperidine scaffold to be readily functionalized allows chemists to systematically explore structure-activity relationships (SARs), fine-tuning the efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates. evitachem.com

The broad utility of this scaffold ensures that it remains a cornerstone in the design and synthesis of novel therapeutic agents. nih.gov Researchers continue to explore new synthetic methods to create diverse piperidine derivatives for screening against various biological targets. nih.gov

Overview of Academic Research Trajectories for this compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its close analogs provide significant insight into its potential applications. The primary area of investigation for this class of compounds is within neuroscience, particularly as modulators of neurotransmitter systems in the central nervous system.

Studies have focused on N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogs as antagonists for the serotonin (B10506) 5-HT(1A) receptor. This receptor is a well-established target for treating anxiety and mood disorders. Similarly, the structurally related 1-(2-methoxyphenyl)piperazine (B120316) is a known building block for numerous serotonergic and dopaminergic agents, some of which exhibit antidepressant activity. ncats.io

Furthermore, research into other piperidine analogs has demonstrated high-affinity binding to the dopamine (B1211576) transporter (DAT). nih.gov The DAT is a critical protein in regulating dopamine levels in the brain, and ligands that bind to it are investigated for conditions such as ADHD, depression, and substance abuse disorders. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines were specifically examined for their binding affinity to the DAT. nih.gov These established research avenues strongly suggest that the principal academic and industrial interest in this compound and its derivatives lies in their potential to act as CNS agents, targeting key proteins like serotonin receptors and dopamine transporters.

Data for 4-(2-Methoxyphenyl)piperidin-4-amine (Isomer)

The following table contains computed data for 4-(2-Methoxyphenyl)piperidin-4-amine, a structural isomer of the subject compound.

| Property | Value |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 4-(2-methoxyphenyl)piperidin-4-amine |

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 206.141913202 Da |

| Topological Polar Surface Area | 47.3 Ų |

| Data sourced from PubChem CID 86277748. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13-14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGWHBWFHBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260360-16-5 | |

| Record name | N-(2-methoxyphenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Piperidine (B6355638) Ring Synthesis in N-Arylpiperidin-4-amine Derivatives

The piperidine motif is a crucial component of many pharmaceuticals, and numerous methods for its synthesis have been developed. nih.govresearchgate.net These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving the formation of a new carbon-nitrogen or carbon-carbon bond on a pre-functionalized acyclic precursor. nih.gov In this approach, a substrate containing a nitrogen source (often an amino group) and a reactive site elsewhere in the molecule undergoes cyclization. nih.gov

One common method is the intramolecular reductive amination of a substrate containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). For instance, an amino-aldehyde or amino-ketone can cyclize to form an intermediate imine or enamine, which is then reduced in situ to the piperidine. researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids, for example, can be used to form piperidines, where phenylsilane (B129415) acts as a key reagent promoting imine formation, cyclization, and subsequent reduction. nih.gov Radical-mediated amine cyclization offers another route, where a radical is generated on the nitrogen-containing portion of the molecule, which then attacks an unsaturated bond to form the ring. nih.gov

Table 1: Examples of Intramolecular Cyclization Approaches for Piperidine Synthesis

| Cyclization Type | Precursor Functional Groups | Key Reagents/Catalysts | Bond Formed | Reference |

|---|---|---|---|---|

| Reductive Amination | Amine, Aldehyde/Ketone | Reducing agents (e.g., NaBH3CN), Iron catalysts | C-N | nih.govresearchgate.net |

| Radical Cyclization | Amine, Alkene/Alkyne | Radical initiators (e.g., AIBN), Cobalt catalysts | C-C or C-N | nih.gov |

| C-H Amination | N-Fluoride Amides | Copper catalysts | C-N | acs.org |

Reductive Amination Protocols for Piperidine Formation

Reductive amination is a widely employed and versatile method for the formation of carbon-nitrogen bonds, and it plays a pivotal role in the synthesis of piperidines. researchgate.netpearson.com This two-step process involves the initial reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. researchgate.netresearchgate.netpearson.com

In the context of piperidine synthesis, intermolecular reductive amination can be used to construct the ring in a convergent manner. For example, a double reductive amination approach can be utilized where a dicarbonyl compound reacts with an amine to form the piperidine ring in a single operational step. chim.it The choice of reducing agent is critical and can range from hydride reagents like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to catalytic hydrogenation (H2, Pd/C). researchgate.net The selection of the reducing agent often depends on the pH of the reaction and the presence of other functional groups. researchgate.net For instance, NaBH3CN is particularly effective for reductive aminations as it is selective for the iminium ion over the carbonyl group. chim.it

Table 2: Common Reducing Agents in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Characteristics | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Mild reducing agent | Aldehydes, Ketones | researchgate.net |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for iminium ions, effective at neutral pH | Aldehydes, Ketones with Amines | researchgate.netchim.it |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, does not require pH control | Aldehydes, Ketones with Amines | researchgate.net |

| Catalytic Hydrogenation (H2, Pd/C) | Clean reduction, can be stereoselective | Imines, Enamines | researchgate.net |

A common route to N-arylpiperidin-4-amines involves the reductive amination of N-substituted-4-piperidones with an appropriate aniline. chemicalbook.com Specifically for N-(2-methoxyphenyl)piperidin-4-amine, this would entail the reaction of 1-Boc-4-piperidone with aniline, followed by deprotection. chemicalbook.com

Hydrogenation of Pyridine (B92270) Precursors to Piperidine Rings

The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. nih.govnih.gov This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring, typically using hydrogen gas in the presence of a metal catalyst. nih.govnih.gov However, the aromatic stability of the pyridine ring and its potential to poison catalysts can make this transformation challenging, often requiring harsh reaction conditions such as high temperatures and pressures. nih.govchemrxiv.org

Recent advancements have led to the development of more efficient and selective hydrogenation methods. Homogeneous catalysts, such as those based on iridium and rhodium, have shown promise in promoting the hydrogenation of pyridines under milder conditions. chemrxiv.orgdicp.ac.cn For example, an iridium(III)-catalyzed ionic hydrogenation has been reported to be robust and selective for a broad range of substituted pyridines. chemrxiv.org Heterogeneous catalysts, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), are also widely used, particularly in industrial settings due to their ease of separation and recyclability. nih.govnih.gov Electrocatalytic hydrogenation has also emerged as a sustainable alternative, allowing for the reduction of pyridines to piperidines under ambient temperature and pressure. nih.govacs.org

Multi-Component Reactions for Piperidin-4-one Scaffolds

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like piperidones from simple and readily available starting materials in a single synthetic operation. researchgate.netrsc.orgresearchgate.net These reactions are characterized by their high bond-forming efficiency and the ability to generate molecular diversity. researchgate.net

For the synthesis of piperidin-4-one scaffolds, MCRs can involve the combination of an aldehyde, an amine, and a dienophile in a one-pot process. researchgate.net For instance, a four-component reaction can be designed where an aldehyde, an equivalent of ammonia, an acyl chloride, and a dienophile are combined to produce highly substituted piperidone products. researchgate.net The reaction often proceeds through the in-situ formation of a 2-azadiene, which then undergoes a Diels-Alder reaction with the dienophile. researchgate.net This strategy allows for the creation of multiple stereogenic centers with a degree of stereochemical control. researchgate.net The resulting piperidin-4-one can then be converted to the desired N-arylpiperidin-4-amine through subsequent reductive amination. rsc.org

Introduction and Functionalization of the 2-Methoxyphenyl Moiety

The introduction of the 2-methoxyphenyl group onto the piperidine nitrogen is a key step in the synthesis of this compound. This can be achieved through several well-established C-N bond-forming reactions.

Nucleophilic Aromatic Substitution and Coupling Reactions

Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions are the premier methods for the formation of N-aryl bonds. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.comoup.comchemistrysteps.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halide). chemistrysteps.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. chemistrysteps.com To attach a 2-methoxyphenyl group via SNAr, one would need a suitably activated 2-methoxy-substituted aryl halide.

Transition-Metal-Catalyzed Coupling Reactions: More commonly, the N-aryl bond is formed through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govmdpi.com This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. nih.govmdpi.com The versatility of this reaction allows for the coupling of a wide range of amines and aryl halides with excellent functional group tolerance. wjpmr.com For the synthesis of this compound, this would involve the coupling of piperidin-4-amine (or a protected version) with a 2-methoxyphenyl halide (e.g., 2-bromoanisole (B166433) or 2-chloroanisole). nih.gov

Copper-catalyzed Ullmann condensation is another classical method for N-arylation. acs.org While traditionally requiring harsh reaction conditions, modern modifications using ligands such as amino acids have enabled these reactions to proceed under milder temperatures. acs.org

Table 3: Common Methods for N-Arylation

| Reaction | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | High functional group tolerance, mild conditions | nih.govmdpi.com |

| Ullmann Condensation | Copper catalyst, Ligand, Base | Often requires higher temperatures, ligand development has improved conditions | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Strong base | Requires electron-deficient aryl halide | masterorganicchemistry.comchemistrysteps.com |

In a practical synthetic route, 1-(2-methoxyphenyl)piperazine (B120316), a related structure, has been synthesized by the reaction of p-anisidine (B42471) with bis(2-chloroethyl)amine (B1207034) in a one-pot synthesis, followed by reaction with p-chloronitrobenzene. core.ac.ukgoogle.com A similar strategy could be envisioned for the target molecule, where piperidin-4-amine is coupled with an appropriate 2-methoxyphenyl electrophile.

Derivatization and Analog Generation of this compound Scaffold

The this compound core structure serves as a versatile scaffold for chemical modification, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies and the development of specialized research tools. Key derivatization strategies focus on the piperidine nitrogen, the phenyl ring, and the piperidine ring itself.

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for modification through N-alkylation and N-acylation reactions. These transformations allow for the introduction of a wide array of substituents, influencing the compound's physicochemical properties and biological activity.

N-Alkylation: This process typically involves the reaction of the piperidine nitrogen with an alkyl halide (such as bromide or iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another common method is reductive amination, where the piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent. nih.gov For instance, the reaction with formaldehyde (B43269) can introduce a methyl group. nih.gov Conjugate addition, or Michael addition, using α,β-unsaturated carbonyl reactants like methyl acrylate, can also be employed to introduce carboxyethyl groups onto the piperidine nitrogen. google.com

N-Acylation: Acylation is readily achieved by treating the piperidine nitrogen with acylating agents such as acyl chlorides or anhydrides. For example, reaction with propionyl chloride in a solvent like dichloromethane (B109758) introduces a propanoyl group. google.com A variety of N-substituted derivatives have been synthesized using this approach, including benzoyl, adamantanoyl, cyclohexanoyl, and diphenylacetyl groups, to explore their inhibitory activity on enzymes like steroid-5α-reductase. nih.gov

The table below summarizes various N-alkylation and acylation reactions applied to piperidine scaffolds.

| Modification Type | Reagent/Method | Substituent Introduced | Reference |

| N-Acylation | Diphenylacetyl chloride | Diphenylacetyl | nih.gov |

| N-Acylation | Diphenylcarbamoyl chloride | Diphenylcarbamoyl | nih.gov |

| N-Acylation | Dicyclohexylacetyl chloride | Dicyclohexylacetyl | nih.gov |

| N-Acylation | Propionyl chloride | Propanoyl | google.com |

| N-Alkylation | Benzyl (B1604629) chloride / K2CO3 | Benzyl | nih.gov |

| N-Alkylation | Reductive amination with formaldehyde | Methyl | nih.gov |

| N-Alkylation | Michael addition with methyl acrylate | Methoxycarbonylethyl | google.com |

Modifications on the Phenyl Ring and Piperidine Ring

Structural modifications to the aromatic phenyl ring and the saturated piperidine ring are crucial for optimizing ligand-receptor interactions and tuning pharmacokinetic properties.

Phenyl Ring Modifications: The 2-methoxyphenyl group offers several avenues for modification. A common strategy involves introducing various substituents at different positions on the phenyl ring to probe their effects on biological potency. acs.org For example, the introduction of electron-withdrawing groups such as 3-Br, 3-CF₃, 3-OCF₃, or 4-I has been shown to enhance inhibitory activity in certain biological systems. acs.org In some cases, the entire phenyl ring can be replaced with other aromatic systems, such as a naphthalen-2-yl group, to enhance lipophilic contact with a target protein. acs.org Another potential modification is the demethylation of the methoxy (B1213986) group to yield a hydroxylphenyl derivative, which can be achieved by refluxing with reagents like hydrobromic acid. core.ac.uk

Piperidine Ring Modifications: The piperidine ring can also be functionalized. Synthetic strategies allow for the introduction of substituents at various positions on the ring. For example, 2-substituted and 2,6-disubstituted piperidines can be prepared through methods like palladium-catalyzed 1,3-chirality transfer reactions. ajchem-a.com The synthesis of 4-hydroxypiperidine (B117109) derivatives with substituents at the 2-, 3-, and 4-positions has also been described, showcasing the possibility of creating highly functionalized piperidine cores. google.com These modifications can significantly alter the stereochemistry and conformation of the molecule, impacting its biological profile.

The following table details examples of modifications on the phenyl and piperidine rings of related scaffolds.

| Ring Modified | Modification Strategy | Example Substituent/Resulting Structure | Reference |

| Phenyl Ring | Introduction of electron-withdrawing groups | 3-Trifluoromethylphenyl, 4-Iodophenyl | acs.org |

| Phenyl Ring | Replacement with other aromatic systems | Naphthalen-2-yl | acs.org |

| Phenyl Ring | Demethylation of methoxy group | 2-Hydroxyphenyl | core.ac.uk |

| Piperidine Ring | Substitution at C-2 and C-6 | 2,6-disubstituted piperidines | ajchem-a.com |

| Piperidine Ring | Substitution at C-2, C-3, and C-4 | 2-(p-methoxybenzyl)-3,4-dimethyl-4-hydroxy-piperidine | google.com |

Preparation of Labeled Analogues for Research Probes

Isotopically labeled analogs of this compound derivatives are invaluable tools for in-vitro and in-vivo research, particularly for positron emission tomography (PET) imaging. Labeling with isotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or deuterium (B1214612) (²H) allows for the non-invasive study of drug distribution, receptor occupancy, and pharmacokinetics.

The methoxy group on the phenyl ring is a prime target for radiolabeling with ¹¹C. This is typically achieved by reacting a normethyl precursor (a derivative with a hydroxyl group instead of a methoxy group) with a ¹¹C-methylating agent like [¹¹C]methyl triflate. nih.govresearchgate.net This method has been successfully used to synthesize radiotracers for imaging dopamine (B1211576) D3 and NMDA receptors. nih.govresearchgate.net For example, N-[4-[4-(2-[methyl-¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide was prepared for PET studies, demonstrating in vivo selectivity for D3 receptors in rat brains. nih.govresearchgate.net

The scaffold is also a component of precursors for ¹⁸F-labeled radioligands, such as ¹⁸F-MPPF, which is used for imaging serotonin (B10506) 5-HT₁ₐ receptors. researchgate.netnih.gov Furthermore, deuterium labeling can be accomplished to study metabolic pathways. For instance, the propylpiperazine side chain of related compounds has been labeled with deuterium atoms by using lithium aluminum deuteride (B1239839) to reduce appropriate ester or imide precursors. nih.gov

This table provides an overview of labeled analogues developed from similar chemical scaffolds.

| Isotope | Labeling Agent | Labeled Compound Example | Application | Reference |

| Carbon-11 (¹¹C) | [¹¹C]Methyl triflate | N-[4-[4-(2-[methyl-¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide | PET imaging of D3 receptors | nih.govresearchgate.net |

| Carbon-11 (¹¹C) | [¹¹C]Methyl triflate | N-((5-(4-fluoro-2-[(¹¹C)methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine | PET imaging of NMDA receptors | researchgate.net |

| Fluorine-18 (¹⁸F) | N/A (Precursor) | Precursor for ¹⁸F-MPPF | PET imaging of 5-HT₁ₐ receptors | researchgate.netnih.gov |

| Deuterium (²H) | Lithium aluminum deuteride | Deuterium-labeled propylpiperazine side chain | Metabolic studies | nih.gov |

Biological Targets and Molecular Interaction Studies in Vitro Focus

Serotonin (B10506) Receptor Binding and Functional Studies (e.g., 5-HT1A)

Research into the direct interaction of N-(2-methoxyphenyl)piperidin-4-amine with serotonin receptors is not extensively documented in publicly available literature. However, the broader class of arylpiperazine derivatives, which are structurally related, has been a major focus of research for 5-HT1A receptor ligands. Compounds incorporating the (2-methoxyphenyl)piperazine moiety, in particular, have demonstrated high affinity for this receptor subtype. semanticscholar.orgresearchgate.netmdpi.com For instance, certain derivatives have shown binding constants (Ki) in the low nanomolar range, indicating potent interaction. semanticscholar.orgresearchgate.netmdpi.com

Affinity and Selectivity Profiles of N-Arylpiperidin-4-amine Scaffolds

Specific binding affinity and selectivity data for this compound are not available in the reviewed scientific literature. The N-arylpiperazine scaffold is frequently cited for its high affinity towards the 5-HT1A receptor. nih.gov For example, new (2-methoxyphenyl)piperazine derivatives containing a terminal cycloalkyl amide fragment have been shown to bind strongly at 5-HT1A receptors, with some compounds exhibiting Ki values between 0.12-0.63 nM. nih.gov These studies underscore the importance of the 2-methoxyphenyl group for potent 5-HT1A binding within the arylpiperazine class. However, this information cannot be directly extrapolated to the N-arylpiperidin-4-amine scaffold.

Interactive Data Table: 5-HT1A Receptor Affinity for Related Arylpiperazine Compounds (No data available for this compound)

| Compound Structure | Compound Name | 5-HT1A Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (2-methoxyphenyl)piperazine derivative with cis-bicyclo[3.3.0]octane | Compound 2a | 0.12 | nih.gov |

| (2-methoxyphenyl)piperazine derivative with norbornane | Compound 2f | 0.63 | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | Compound 8 | 1.2 | researchgate.netmdpi.com |

Agonist and Antagonist Properties

The functional activity—whether agonist, antagonist, or partial agonist—of this compound at serotonin receptors has not been characterized in the available literature. For context, studies on structurally related arylpiperazine compounds have revealed a range of functional activities. For example, certain novel ω-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl derivatives have been characterized as weak 5-HT1A postsynaptic antagonists or weak partial agonists, depending on the specific substitutions on the pyridone ring. researchgate.net The selective 5-HT1A receptor antagonist DU-125530 has been shown to reverse the effects of 5-HT1A agonists in electrophysiological studies, demonstrating clear antagonist properties at both pre- and post-synaptic receptors. nih.gov

Dopamine (B1211576) Receptor Interactions (e.g., D2, D3)

Direct binding studies of this compound with dopamine D2 or D3 receptors have not been reported in the reviewed literature. Research in this area has largely concentrated on arylpiperazine analogs. For instance, a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides were developed as high-affinity ligands for D2 and D3 receptors. nih.gov One compound from this series displayed a high affinity for the human D3 receptor (Ki = 0.5 nM) and was 153-fold selective over the D2L receptor. nih.gov Other studies on 1,4-disubstituted aromatic piperidines and piperazines have explored the structural requirements for selectivity towards the D4 receptor subtype. nih.gov These findings highlight the potential of the broader arylpiperazine and piperidine (B6355638) classes as dopamine receptor ligands, though specific data for this compound is absent.

Interactive Data Table: Dopamine Receptor Affinity for a Related Arylpiperazine Compound (No data available for this compound)

| Compound Name | Dopamine D3 Affinity (Ki, nM) | Dopamine D2L Affinity (Ki, nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 0.5 | 76.4 | 153 | nih.gov |

Sigma Receptor Affinity (e.g., σ1, σ2)

There is no available data on the affinity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors. However, the piperidine scaffold is a common feature in many reported high-affinity sigma receptor ligands. nih.govresearchgate.net For example, a series of N-(1-benzylpiperidin-4-yl)arylacetamides were shown to bind with high affinity to σ1 receptors. researchgate.net Similarly, various phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands, with some compounds exhibiting Ki values in the subnanomolar range. uniba.itnih.gov These studies indicate that the piperidine ring is a privileged structure for sigma receptor interaction, but the specific contribution of the N-(2-methoxyphenyl) substituent on the 4-amine position remains uninvestigated.

Interactive Data Table: Sigma Receptor Affinity for Related Piperidine Scaffolds (No data available for this compound)

| Compound Class | Example Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Phenoxyalkylpiperidines | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | 52.3 - 809 | uniba.it |

| N-Benzylpiperidines | 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 | Data not specified | researchgate.net |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The potential for this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) has not been evaluated in published studies. The piperidine moiety is present in various known cholinesterase inhibitors. For example, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity. acs.org More recently, 4-phenethyl-1-propargylpiperidine-derived compounds have been investigated as dual inhibitors of butyrylcholinesterase and monoamine oxidase B. nih.gov These examples suggest that the piperidine core can be incorporated into effective cholinesterase inhibitors, but data for the specific N-aryl-4-amine substitution pattern of the title compound is lacking.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

There is no scientific literature available to suggest that this compound or closely related N-arylpiperidin-4-amine scaffolds have been investigated as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). The discovery of NAPE-PLD inhibitors has focused on different chemical scaffolds. nih.govnih.gov High-throughput screening campaigns have identified chemotypes such as pyrimidine-4-carboxamides and benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as inhibitors or activators of NAPE-PLD. vanderbilt.eduresearchgate.netresearchgate.net These identified active compounds are structurally distinct from this compound.

Other Receptor and Enzyme Modulations (e.g., α1-adrenergic, PDE4B, PDE10A)

The modulatory effects of this compound and its structural analogs have been investigated across various receptors and enzymes. While direct studies on this compound's interaction with phosphodiesterases PDE4B and PDE10A are not extensively documented in the available literature, research on related arylpiperazine and piperidine-containing compounds provides insights into potential activities.

Derivatives of (2-methoxyphenyl)piperazine have been a focus in the development of ligands with specific receptor affinities. Notably, some research efforts have been directed towards designing such derivatives with reduced affinity for α1-adrenergic receptors to minimize potential side effects. nih.gov For instance, certain new 2-(methoxyphenyl)piperazine derivatives were synthesized to have diminished antagonist activity at α1-adrenergic receptors while maintaining high affinity for other targets like the 5-HT1A receptor. nih.gov This suggests that while the core structure has the potential to interact with α1-adrenergic receptors, modifications can significantly alter this activity.

Regarding phosphodiesterases, a class of enzymes that regulate intracellular second messengers, specific inhibitors are of great therapeutic interest. For example, inhibitors of PDE10A have been explored for their potential in treating neuropsychiatric disorders. nih.gov Similarly, PDE4B inhibitors are investigated for their anti-inflammatory properties. mdpi.com However, current research does not explicitly link this compound to the modulation of PDE4B or PDE10A.

Anti-Infective and Anti-Cancer Activity in Research Models (in vitro)

The this compound scaffold is present in various molecules investigated for their therapeutic potential against infectious diseases and cancer. The following sections detail the in vitro findings in these areas.

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern for which new therapeutic agents are needed. nih.gov Research into novel anti-trypanosomal compounds has explored various chemical scaffolds, including those containing piperidine moieties. While direct studies on this compound are limited, research on structurally related compounds provides evidence of anti-parasitic potential. For instance, a study on N-substituted phenyldihydropyrazolones explored the introduction of a piperidine linker to modulate the anti-trypanosomal activity against the amastigote form of T. cruzi. nih.gov This highlights the utility of the piperidine core in the design of new agents for Chagas disease. Although specific IC50 values for this compound against T. cruzi are not available, the broader interest in piperidine-containing structures for this indication is noteworthy.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making it a key target for cancer therapy. Several studies have investigated the anti-angiogenic properties of compounds containing piperidine and methoxyphenyl groups. For example, certain novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated the ability to block blood vessel formation in the in vivo chick chorioallantoic membrane (CAM) assay. nih.gov Another study on a carbothioamide derivative containing a methoxyphenyl group reported significant anti-angiogenic activity with an IC50 value of 56.9 µg/mL in a rat aorta angiogenesis assay. nih.govwaocp.org These findings suggest that the structural motifs present in this compound may contribute to anti-angiogenic effects, although direct experimental evidence for the specific compound is needed.

The cytotoxic effects of various piperidine and methoxyphenyl derivatives against different cancer cell lines have been documented. While specific data for this compound is not provided in the search results, related compounds have shown significant anti-proliferative activity. For instance, novel N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives exhibited potent cytotoxic activity against a panel of human tumor cell lines, with GI50 values in the low micromolar to submicromolar range. nih.gov Another study on 2-amino-4,6-diphenylnicotinonitriles, which can be conceptually related through the presence of an amino-phenyl moiety, also demonstrated excellent cytotoxicity against breast cancer cell lines, with some compounds showing greater potency than the standard drug Doxorubicin. mdpi.com

The table below summarizes the cytotoxic activity of some representative compounds with structural similarities to this compound.

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives | A549, KB, KBVIN, DU145 | 0.19 - 2.20 | nih.gov |

| 2-amino-4,6-diphenylnicotinonitriles | MDA-MB-231 | 1.81 ± 0.1 | mdpi.com |

| 2-amino-4,6-diphenylnicotinonitriles | MCF-7 | 2.85 ± 0.1 | mdpi.com |

| Sulfonyl-α-L-amino acid derivatives with a methoxybenzoyl moiety | HEPG2 | 51.9 | ekb.eg |

| Sulfonyl-α-L-amino acid derivatives with a methoxybenzoyl moiety | MCF7 | 54.2 | ekb.eg |

| Sulfonyl-α-L-amino acid derivatives with a methoxybenzoyl moiety | PaCa2 | 59.7 | ekb.eg |

The antimicrobial potential of piperidine-based compounds has been a subject of interest in the development of new anti-infective agents. Studies on various piperidine derivatives have revealed a range of activities against different microbial strains. For example, a study on meta-alkoxyphenylcarbamates containing an N-phenylpiperazine fragment reported varying levels of antimicrobial activity. One compound with a methoxy (B1213986) substitution showed a minimum inhibitory concentration (MIC) of 195.3 μg/mL against Escherichia coli. nih.gov Another investigation into piperidine-based sulfobetaines found that the antimicrobial activity was influenced by the alkyl chain length, with some derivatives showing MICs as low as 0.01 mg/mL against certain bacteria. nih.gov

The table below presents the antimicrobial activity of some piperidine derivatives against selected microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1-[3-(3-methoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(4-fluorophenyl)piperazinium chloride | Escherichia coli CNCTC 377/79 | 195.3 | nih.gov |

| 1-[3-(3-methoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(4-fluorophenyl)piperazinium chloride | Candida albicans CCM 8186 | 781.3 | nih.gov |

| Piperidine derivatives | Bacillus cereus | >1000 | researchgate.net |

| Piperidine derivatives | Escherichia coli | >1000 | researchgate.net |

| Piperidine derivatives | Staphylococcus aureus | >1000 | researchgate.net |

Medicinal Chemistry Implications and Future Research Directions

N-(2-methoxyphenyl)piperidin-4-amine as a Core Scaffold for Chemical Biology and Drug Discovery

The piperidine (B6355638) ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, prized for its synthetic tractability and its presence in numerous natural alkaloids with significant biological activity. nih.govthieme-connect.com The N-arylpiperidin-4-amine structure, specifically, combines this versatile saturated heterocycle with an aromatic system, providing a three-dimensional architecture that is highly amenable to creating potent and selective ligands for a wide range of biological targets. thieme-connect.comresearchgate.net

The introduction of a chiral center to the piperidine scaffold can significantly influence a molecule's druggability by enhancing biological activity and selectivity, modulating physicochemical properties, and improving pharmacokinetic profiles. thieme-connect.comthieme-connect.com The this compound scaffold serves as an exemplary starting point for building extensive libraries of drug-like molecules. researchgate.net Its constituent parts—the piperidine core, the secondary amine, and the methoxy-substituted phenyl ring—can be systematically modified. This allows medicinal chemists to explore the chemical space around a biological target, fine-tuning interactions to achieve desired therapeutic effects. This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), where precise modulation of receptor subtypes is critical. nih.gov

Lead Identification and Optimization Strategies

The journey from a preliminary "hit" compound to a viable drug candidate involves rigorous lead identification and optimization. The N-arylpiperidin-4-amine scaffold is frequently identified in high-throughput screening campaigns and subsequently optimized to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of the original lead. This approach is valuable for navigating patent landscapes and mitigating issues like metabolic liabilities associated with the initial scaffold. nih.gov For a molecule like this compound, a scaffold hopping exercise might involve replacing the piperidine ring with other nitrogen-containing heterocycles such as piperazine (B1678402) or pyrrolidine (B122466) to explore different spatial arrangements of key pharmacophoric features. researchgate.netresearchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a more subtle but equally crucial optimization technique. cambridgemedchemconsulting.comslideshare.netresearchgate.net The goal is to enhance a molecule's properties without drastically altering its structure. slideshare.net For instance, the 2-methoxy group on the phenyl ring could be replaced with other small, electron-donating groups like a methyl or hydroxyl group, or even a fluorine atom, to modulate metabolic stability or receptor binding affinity. cambridgemedchemconsulting.com Similarly, the entire N-arylpiperidine moiety can act as a bioisostere for other chemical groups, such as N-arylpiperazines, to achieve similar biological effects with a different chemical structure. nih.gov

Table 1: Examples of Bioisosteric Replacements for the this compound Scaffold

| Original Fragment | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Piperidine Ring | Piperazine, Morpholine, Pyrrolidine | Alter solubility, basicity, and vector orientation of substituents. researchgate.netdundee.ac.uk |

| Phenyl Ring | Pyridine (B92270), Thiophene | Improve metabolic stability, alter electronic properties, and introduce new hydrogen bonding capabilities. nih.govnih.gov |

| -OCH3 (Methoxy Group) | -OH, -F, -CH3, -NH2 | Fine-tune electronic effects, lipophilicity, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Secondary Amine (-NH-) | -O- (Ether), -CH2- | Remove a basic center to alter pKa and pharmacokinetic properties. |

Derivatization for Enhanced Potency and Selectivity

Once a promising scaffold is established, derivatization is employed to systematically probe the structure-activity relationship (SAR). This involves synthesizing a series of analogues where different chemical groups are attached to the core scaffold to maximize interactions with the biological target and minimize off-target effects. For the this compound core, key points of derivatization include:

The Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen can introduce new substituents that explore additional binding pockets within the target protein.

The Phenyl Ring: Substitution on the phenyl ring can modulate electronic properties and create new interactions. For example, adding electron-withdrawing groups can alter the pKa of the piperidine nitrogen, affecting its charge state at physiological pH.

The 4-Amino Group: The exocyclic amine provides a critical anchor point for building out larger and more complex functionalities, effectively using the core scaffold as a foundation for entirely new chemical entities.

Through such modifications, researchers have successfully developed highly potent and selective ligands for various receptors. For example, derivatization of similar scaffolds has led to potent inhibitors of the polo-box domain of polo-like kinase 1 (Plk1), a target in cancer therapy. nih.gov

Design of Novel Chemical Entities based on N-Arylpiperidin-4-amine Core

The N-arylpiperidin-4-amine core is a versatile building block for creating novel chemical entities (NCEs) across diverse therapeutic areas. Its inherent properties make it particularly suitable for CNS drug design, where the ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors is paramount.

For instance, the closely related 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore in the design of dopaminergic and serotonergic ligands. nih.gov By analogy, this compound serves as a valuable starting point for developing NCEs targeting dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in conditions like schizophrenia, depression, and anxiety. The synthesis of libraries based on this core allows for the exploration of SAR to optimize affinity and functional activity (e.g., agonist versus antagonist) at these receptors.

Table 2: Therapeutic Targets of NCEs Derived from N-Arylpiperidine/Piperazine Scaffolds

| Scaffold Core | Therapeutic Target Class | Example Disease Area | Reference |

|---|---|---|---|

| N-Arylpiperidine | Cannabinoid Receptors (CB1/CB2) | Pain, Inflammation | researchgate.net |

| N-Arylpiperazine | Dopamine Receptors (D2/D3) | Schizophrenia, Parkinson's Disease | nih.gov |

| N-Arylpiperidine | Neuropeptide Y Receptors (NPY1) | Obesity, Anxiety | nih.gov |

| Piperidine/Piperazine | Sigma Receptors (S1R/S2R) | Neurodegenerative Diseases, Cancer | nih.gov |

Exploration of Polypharmacology and Multi-Target Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to a growing interest in polypharmacology—the design of single chemical entities that can modulate multiple targets simultaneously. nih.gov This approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents.

The N-arylpiperidin-4-amine scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov The scaffold's modular nature allows for the incorporation of distinct pharmacophoric elements, each designed to interact with a different biological target. For example, a ligand could be designed where the N-(2-methoxyphenyl) portion binds to a serotonin receptor, while a different functional group attached to the 4-amino position is tailored to inhibit a key enzyme involved in the disease pathology. A flexible scaffold-based cheminformatics approach can be used to rationally design such polypharmacological drugs, where the ligand may adopt different binding poses to interact with different receptors. nih.govbohrium.com This strategy represents a sophisticated evolution in drug design, moving beyond the "one molecule, one target" paradigm towards a more holistic therapeutic approach.

Analytical and Spectroscopic Characterization Techniques for N 2 Methoxyphenyl Piperidin 4 Amine and Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized molecules. Techniques such as NMR, FT-IR, and mass spectrometry each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while 2D NMR experiments (like COSY, HSQC, HMBC) establish connectivity between atoms.

For derivatives of N-(2-methoxyphenyl)piperidin-4-amine, ¹H NMR spectra typically show characteristic signals for the aromatic protons of the methoxyphenyl group, the protons on the piperidine (B6355638) ring, and the methoxy (B1213986) group protons. For example, in the related compound N-(2-bromobenzyl)-4-methoxyaniline, the methoxy protons (CH₃) appear as a singlet around 3.79 ppm, while the aromatic protons appear as multiplets in the range of 6.62-7.64 ppm. rsc.org The protons on the piperidine ring usually appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The carbon of the methoxy group in derivatives typically resonates around 55 ppm. rsc.org Aromatic carbons can be observed between 110 and 160 ppm, while the aliphatic carbons of the piperidine ring appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Aniline Derivative Data for N-(2-bromobenzyl)-4-methoxyaniline rsc.org

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ar-H | 6.62-7.64 (m) | 113.8-151.9 |

| CH₂ | 4.41 (s) | 48.9 |

| OCH₃ | 3.79 (s) | 55.3 |

s = singlet, m = multiplet

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands.

Key vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

Aromatic C-H Stretch: Bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: A strong, characteristic band for the aryl ether linkage, typically found in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N Stretch: Bands in the 1020-1250 cm⁻¹ region.

In a study of a complex Schiff base derivative, (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine, experimental and theoretical FT-IR analyses were conducted to assign these characteristic vibrations. researchgate.netresearchgate.net

Table 2: Typical FT-IR Absorption Bands for this compound Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 |

| Aliphatic C-N | Stretch | 1020 - 1250 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-Mass) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For the related N-methylated derivative, N-(2-methoxyphenyl)-1-methylpiperidin-4-amine (C₁₃H₂₀N₂O), the predicted monoisotopic mass is 220.15756 Da. uni.lu HR-Mass analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 221.16484 or other adducts like the sodium adduct [M+Na]⁺ at m/z 243.14678. uni.lu

The fragmentation pattern observed in the mass spectrum provides structural information. For piperazine (B1678402) and piperidine derivatives, a common fragmentation pathway involves the cleavage of the piperidine ring or the bonds adjacent to the nitrogen atoms. researchgate.net This analysis helps in confirming the connectivity of the different parts of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for N-(2-methoxyphenyl)-1-methylpiperidin-4-amine uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.16484 |

| [M+Na]⁺ | 243.14678 |

| [M+K]⁺ | 259.12072 |

| [M]⁺ | 220.15701 |

X-ray Crystallography and Solid-State Characterization

Single-crystal X-ray diffraction analysis of suitable crystals of this compound or its derivatives can determine the crystal system, space group, and unit cell dimensions. For instance, the crystal structure of a related piperazine derivative, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, was determined to crystallize in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net Such analysis provides definitive confirmation of the molecular connectivity and stereochemistry.

The data obtained from crystallographic studies are highly precise and serve as the gold standard for structure determination.

Table 4: Crystallographic Data for the Derivative N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.480 (2) |

| b (Å) | 15.512 (3) |

| c (Å) | 13.235 (2) |

| β (°) | 108.505 (3) |

| Volume (ų) | 2234.9 (7) |

| Z | 4 |

X-ray crystallography is also invaluable for analyzing the preferred conformation of molecules in the solid state. For cyclic systems like piperidine, this analysis reveals the specific ring conformation (e.g., chair, boat, or twist-boat).

In studies of related N-arylpiperazine derivatives, the piperazine ring has been consistently shown to adopt a stable chair conformation in the crystal structure. nih.govresearchgate.net The orientation of the substituents on the ring (axial vs. equatorial) is also determined. Furthermore, the dihedral angles between the planes of the aromatic rings and the piperidine ring can be precisely measured. In one derivative, the dihedral angle between a phenyl and a pyridine (B92270) ring was found to be 39.9 (3)°. nih.gov This information is crucial for understanding intermolecular interactions, such as π-π stacking, and for computational studies like molecular docking. nih.gov

Q & A

Q. Optimization Strategies

- Solvent-free synthesis : Reduces side reactions and improves atom economy, as demonstrated in greener syntheses of related piperidine derivatives .

- Catalytic systems : Palladium or copper catalysts enhance coupling efficiency for aryl halides and amines .

Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Q. Structural Characterization

- HPLC : Reverse-phase HPLC with Newcrom R1 columns (mobile phase: MeCN/H₂O/H₃PO₄) ensures purity assessment .

- NMR/FT-IR : Confirms substitution patterns (e.g., methoxy group at C2 via δ ~3.8 ppm in ¹H NMR) .

- X-ray crystallography : Resolves stereochemistry, as shown in analogous pyrimidine-amine structures .

Q. Resolving Spectral Contradictions

- DFT calculations : Compare experimental and computed spectra (e.g., IR, NMR) to validate conformational isomers .

- Mass spectrometry (MS) : Identifies fragmentation patterns to distinguish regioisomers .

How can researchers screen the biological activity of this compound, and what targets are plausible?

Q. Basic Screening Workflow

- In vitro assays : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to evaluate cytotoxicity, as done for structurally related acetamide derivatives .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT1A serotonin receptors) using radiotracers like ¹⁸F-Mefway, which shares a methoxyphenyl-piperidine motif .

Q. Advanced Target Identification

- Molecular docking : Screen against GPCRs or neurotransmitter transporters using AutoDock/Vina .

- Cholinesterase inhibition assays : Test for acetylcholinesterase (AChE) inhibition, a mechanism seen in piperidine-based neuroactive compounds .

What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical studies?

Q. Advanced Pharmacokinetic Optimization

Q. In vivo PET Imaging

- Radiolabeling : Synthesize ¹¹C/¹⁸F analogs for PET imaging to study brain penetration and target engagement, similar to ¹⁸F-FCWAY .

How do computational models predict the conformational dynamics of this compound, and what insights do they provide?

Q. Computational Workflow

Q. Case Study

- X-ray vs. DFT : Compare experimental crystal structures (e.g., dihedral angles of methoxyphenyl groups) with computed geometries to validate models .

What methodologies address contradictory data in receptor binding affinity studies for piperidin-4-amine derivatives?

Q. Advanced Data Analysis

Q. Case Example

- Radiotracer discrepancies : Compare ¹⁸F-Mefway and ¹⁸F-FCWAY binding in human 5-HT1A receptors to assess substituent effects on affinity .

How can researchers resolve discrepancies in NMR and MS data for this compound analogs?

Q. Methodological Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.